20-Hydroxyicosanoic acid

Beschreibung

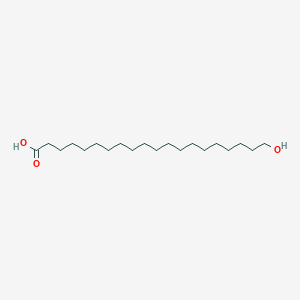

20-Hydroxyicosanoic acid (C₂₀H₄₀O₃; molecular weight: 328.537 g/mol) is a hydroxylated derivative of the saturated fatty acid eicosanoic acid (arachidic acid, C₂₀H₄₀O₂). It is characterized by a hydroxyl (-OH) group at the terminal (ω) carbon (C-20 position) . The compound is also known as 20-hydroxyarachidic acid or ω-hydroxyicosanoic acid and is identified by CAS RN 62643-46-3 . It is naturally found in plant-derived materials, such as birch bark suberin, where it constitutes 2.55–3.15% of hydroxy acid fractions .

Eigenschaften

IUPAC Name |

20-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h21H,1-19H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDIWYKSFMPIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy Arachidic Acid typically involves the hydroxylation of arachidic acid. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 20th carbon position. This enzymatic reaction requires specific conditions, including the presence of oxygen and cofactors such as NADPH .

Industrial Production Methods: In an industrial setting, the production of 20-Hydroxy Arachidic Acid can be achieved through biotechnological processes involving microbial fermentation. For instance, certain strains of yeast, such as Candida bombicola, can be used to convert arachidic acid into its hydroxylated form . This method is advantageous due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 20-Hydroxyarachidonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann weiter oxidiert werden, um Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Hydroxylgruppe kann reduziert werden, um den entsprechenden Alkan zu bilden.

Substitution: Die Hydroxylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können Substitutionsreaktionen erleichtern.

Wichtigste gebildete Produkte:

Oxidation: Bildung von 20-Ketoarachidonsäure oder 20-Carboxyarachidonsäure.

Reduktion: Bildung von Arachidonsäure.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

20-Hydroxyarachidonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung verwendet, um Hydroxylierungsreaktionen und den Lipidstoffwechsel zu untersuchen.

Biologie: Sie spielt eine Rolle bei der Zellsignalisierung und der Membranfluidität, was sie zu einem interessanten Thema in der Zellbiologie macht.

Medizin: Ihre potenziellen entzündungshemmenden und vasokonstriktiven Eigenschaften werden für therapeutische Anwendungen untersucht.

5. Wirkmechanismus

Die biologischen Wirkungen von 20-Hydroxyarachidonsäure werden hauptsächlich durch ihre Interaktion mit Zellmembranen und spezifischen Rezeptoren vermittelt. Sie kann die Aktivität von Ionenkanälen und Enzymen modulieren und so verschiedene zelluläre Prozesse wie Entzündungen, Vasokonstriktion und Signaltransduktion beeinflussen. Der Cytochrom-P450-Weg ist entscheidend für ihren Stoffwechsel und die Entstehung von bioaktiven Metaboliten .

Ähnliche Verbindungen:

Arachidonsäure: Eine mehrfach ungesättigte Fettsäure mit vier Doppelbindungen, bekannt für ihre Rolle bei Entzündungen und Zellsignalisierung.

20-Hydroxyeicosatetraensäure (20-HETE): Ein hydroxyliertes Derivat von Arachidonsäure, das an der Regulation des Blutdrucks und der Nierenfunktion beteiligt ist.

Einzigartigkeit: 20-Hydroxyarachidonsäure ist aufgrund ihrer gesättigten Natur und der spezifischen Hydroxylierung am 20. Kohlenstoff einzigartig. Im Gegensatz zu Arachidonsäure enthält sie keine Doppelbindungen, was ihre Reaktivität und biologischen Funktionen beeinflusst. Im Vergleich zu 20-Hydroxyeicosatetraensäure hat sie eine einfachere Struktur, was sie zu einem wertvollen Modell für die Untersuchung von Hydroxylierung und Lipidstoffwechsel macht .

Wirkmechanismus

The biological effects of 20-Hydroxy Arachidic Acid are primarily mediated through its interaction with cell membranes and specific receptors. It can modulate the activity of ion channels and enzymes, influencing various cellular processes such as inflammation, vasoconstriction, and signal transduction. The cytochrome P450 pathway is crucial for its metabolism and the generation of bioactive metabolites .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Eicosanoic Acid (Arachidic Acid)

- Structure : Parent compound without hydroxylation (C₂₀H₄₀O₂).

- Molecular Weight : 312.53 g/mol .

- Physical Properties : Higher melting point (74–77°C) compared to hydroxylated derivatives due to stronger van der Waals interactions in the saturated chain .

- Function : Primarily serves as a structural lipid and energy source.

2-Hydroxyeicosanoic Acid

- Structure : Hydroxyl group at the C-2 position (α-position) instead of C-20 .

- Molecular Weight : 328.537 g/mol (same as 20-hydroxy isomer).

- Biological Role : Exhibits anti-inflammatory, neuroprotective, and antimicrobial properties; used as an internal standard in lipidomics .

- Key Difference : Positional isomerism significantly alters solubility and metabolic pathways.

22-Hydroxydocosanoic Acid

- Structure : Longer carbon chain (C22) with hydroxylation at C-22 .

- Molecular Weight : 356.58 g/mol.

- Occurrence: Co-occurs with 20-hydroxyicosanoic acid in birch suberin but at higher concentrations (4.7–9.75%) .

Functional Analogs

20-Hydroxyeicosatetraenoic Acid (20-HETE)

- Structure : Derived from arachidonic acid (C₂₀H₃₂O₃; 20:4 ω-6), with a hydroxyl group at C-20 and four double bonds .

- Function : Mediates vasoconstriction, renal sodium transport, and oxidative stress responses .

- Key Difference: Unsaturated backbone enables signaling roles, unlike the saturated this compound.

Eicosenoic Acid (20:1n9 or 20:1n11)

- Structure: Monounsaturated fatty acid (C₂₀H₃₈O₂) with a double bond at the n-9 or n-11 position .

- Physical Properties : Lower melting point than saturated analogs due to reduced packing efficiency.

- Role : Biomarker for dietary intake and linked to cancer risk modulation .

Physicochemical and Functional Comparison Table

Key Differences and Implications

Hydroxylation Position: Terminal (C-20) hydroxylation in this compound enhances hydrophilicity compared to arachidic acid but reduces it relative to α-hydroxy isomers (e.g., 2-hydroxyeicosanoic acid) . Position affects metabolic pathways; α-hydroxy acids are often involved in sphingolipid metabolism, while ω-hydroxy acids are precursors for cutin/suberin in plants .

Unsaturation vs. Hydroxylation: 20-HETE’s unsaturated structure enables receptor-mediated signaling, whereas this compound’s saturated chain limits its role to structural functions .

Chain Length: Longer-chain derivatives (e.g., 22-hydroxydocosanoic acid) exhibit higher hydrophobicity and integration into lipid bilayers compared to C20 analogs .

Biologische Aktivität

20-Hydroxyicosanoic acid (20-HETE) is a cytochrome P450 metabolite of arachidonic acid, which plays significant roles in various physiological and pathological processes. This article delves into the biological activities of 20-HETE, highlighting its mechanisms of action, implications in diseases, and potential therapeutic applications.

Inhibition of Platelet Aggregation

20-HETE is a potent inhibitor of platelet aggregation, demonstrating a dose-dependent response. It inhibits thromboxane biosynthesis induced by arachidonic acid and other agents, with an IC50 of approximately 5.2 µM for arachidonic acid-induced aggregation. Interestingly, it does not inhibit thrombin-induced aggregation, suggesting a selective mechanism that may involve antagonism of the thromboxane A2 receptor rather than direct inhibition of platelet activation pathways .

Metabolism and Novel Metabolites

The metabolism of 20-HETE leads to the formation of several novel metabolites identified through mass spectrometry. These include 20-hydroxy-thromboxane B2 and various dihydroxyeicosatetraenoic acids. The metabolic pathways suggest that 20-HETE may compete with arachidonic acid for cyclooxygenase metabolism, although its predominant actions appear to be receptor-mediated rather than through direct enzymatic inhibition .

Clinical Implications

Role in Hypertension

Research indicates that elevated levels of 20-HETE are associated with hypertension. In a controlled study, sesame supplementation was shown to reduce plasma and urinary levels of 20-HETE significantly, indicating that dietary interventions may modulate its synthesis and potentially alleviate hypertension-related complications .

Neurological Predictors

A study measuring plasma levels of 20-HETE in patients revealed its potential as a predictor for neurological deterioration within ten days of hospital admission. The correlation suggests that 20-HETE may play a role in neurological pathophysiology, warranting further investigation into its utility as a biomarker for clinical outcomes .

Table: Biological Activities and Effects of 20-HETE

Case Studies

-

Hypertension and Dietary Intervention

- A randomized controlled trial involving overweight individuals demonstrated that daily sesame supplementation led to a significant decrease in both plasma and urinary levels of 20-HETE. This suggests that dietary components can influence the synthesis of this eicosanoid and potentially mitigate hypertension .

- Neurological Outcomes

Q & A

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Quantification : Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to enhance volatility. Internal standards like deuterated analogs improve accuracy .

- Data Handling : Include error margins (e.g., ±0.63 g/L for replicate measurements) and validate methods using calibration curves with certified reference materials .

Q. How should researchers ensure stability and proper storage of this compound during experiments?

- Storage : Keep the compound in a sealed container at room temperature, protected from light and moisture. Stability tests under varying pH and temperature conditions are advised to confirm integrity over time .

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound's role in enzymatic pathways?

- Hypothesis Framing : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., enzyme kinetics, substrate specificity). For example, compare ω-hydroxylation rates in cytochrome P450 isoforms .

- Controls : Include negative controls (e.g., enzyme inhibitors) and positive controls (e.g., known substrates like arachidonic acid) to validate assay specificity .

Q. How can contradictions in reported biological activities of this compound across model systems be resolved?

- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro assays vs. in vivo models). For instance, discrepancies in anti-inflammatory effects may arise from tissue-specific metabolism, requiring transcriptomic profiling .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for variables like dosage and exposure duration .

Q. What methodologies are effective for elucidating the metabolic fate of this compound in mammalian systems?

- Tracer Studies : Use isotopically labeled (e.g., ¹⁴C or ²H) this compound to track incorporation into lipid pools or β-oxidation pathways .

- Omics Integration : Combine metabolomics (LC-MS) with proteomics to identify enzymes involved in its catabolism (e.g., acyl-CoA synthetases) .

Q. How should researchers design dose-response studies to assess the toxicological profile of this compound?

- Dose Ranging : Follow OECD guidelines for acute toxicity testing, starting with sub-millimolar concentrations in cell cultures (e.g., HepG2 cells) and escalating in vivo (e.g., Sprague Dawley rats) .

- Endpoint Selection : Monitor organ-specific biomarkers (e.g., liver enzymes ALT/AST) and histopathological changes .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed with filters for "long-chain ω-hydroxy fatty acids" to identify mechanistic studies .

- Ethical Compliance : Adhere to protocols for animal welfare (e.g., IACUC approvals) and human subject consent when applicable .

- Data Presentation : Include raw data tables in appendices, with processed results (e.g., normalized fold-changes) in the main text. Use error bars to represent standard deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.